molecular formula C7H8O5 B130169 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-87-3

5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B130169
CAS RN: 15568-87-3
M. Wt: 172.13 g/mol
InChI Key: DELRMBDZSMPFPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” involves various methods. For instance, 5-Hydroxymethyl-2-furfurylamine (HMFA) can be synthesized via reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) catalyzed by Ni-based bimetallic catalysts . Another example is the synthesis of 5,5′-Dihydroxymethyl furoin (DHMF) from the benzoin condensation of 5-hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecular structure of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). These techniques can provide insights into the molecular structure, morphology, and growth mechanism of these compounds .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be complex. For example, the transformation of 5-hydroxymethylfurfural (HMF) can involve several parallel and consecutive reactions, such as over-oxidation, decarboxylation, ring-opening, and cross-polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” can be influenced by their chemical structure. For instance, the hydroxymethyl group, which is part of the compound, has a molar mass of 31.034 g·mol−1 and a standard enthalpy of formation (ΔfH⦵298) of −9 kJ/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • C-Alkyl derivatives of Meldrum's acids, including 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, are used as building blocks in organic synthesis due to their high acidity and unique molecular conformations. Their synthesis and characterization have been explored, revealing variations in molecular and crystal structures based on different substituents (Mierina, Mishnev, & Jure, 2015).
  • The compound has been involved in studies focusing on crystal structure analysis, providing insights into molecular arrangements and interactions influenced by various substituents (Stepina, Stepanovs, Mierina, & Jure, 2015).

Organic Synthesis

  • It serves as a key component in the synthesis of various organic compounds. For instance, a procedure for the synthesis of 5-arylmethylene derivatives in aqueous media has been developed, highlighting its versatility and potential for eco-friendly applications (Jin, Zhao, Li, Zhao, & Li, 2006).
  • The compound has been used in the synthesis and study of arylmethyl Meldrum's acids, which are attractive for their acidic properties and potential in organic reactions (Ungureanu, Buica, Razus, Bîrzan, & Giol, 2011).

Crystallography and Molecular Modeling

  • Studies have focused on its crystal and molecular structures, comparing them with other derivatives to understand conformational behavior and packing patterns (Coppernolle, Declercq, Dereppe, Germain, & Meerssche, 2010).
  • The compound's molecular geometry and intermolecular interactions have been analyzed using X-ray diffraction and theoretical calculations, offering valuable data for the design of new materials and pharmaceuticals (Dey, Ghosh, Ghosh, & Mukherjee, 2015).

Reactions and Mechanistic Studies

  • It has been used to explore the dichotomy in ring-opening reactions with cyclic secondary amines, contributing to the understanding of reaction mechanisms in organic chemistry (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
  • Research on the rearrangement of acyloxycarbenes to 1,2-diones involving this compound has provided insights into reaction pathways and stability of intermediates (Brown, Browne, & Eastwood, 1983).

Additional Applications

  • It has been involved in the study of Knoevenagel condensation, DPPH radical scavenging activity, and cytotoxicity, demonstrating its potential in pharmaceutical and material science research (Kumar, Prabhu, & Bhuvanesh, 2014).
  • The compound has been used in the synthesis of novel derivatives, such as pyridinediones, which highlights its applicability in developing new chemical entities (Rubinov, Zheldakova, & Rubinova, 2004).

Safety And Hazards

The safety data sheet for 5-(Hydroxymethyl)furfural, a compound related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, indicates that it is a combustible liquid that can cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-(hydroxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELRMBDZSMPFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CO)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456523
Record name 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

15568-87-3
Record name 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Although the reaction mechanism is unknown, a process may be considered that at an intermediate step of the reaction, carbon dioxide, acetone and formyl ketene as intermediates are formed from formyl Meldrum's acid, and the formyl ketene reacts with the carbonyl compound to give the objective 1,3-dioxin-4-one derivative. In such a process, since the intermediate formyl ketene is extremely reactive, it is considered that resin formation is promoted in the case of high concentration reaction.
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Synthesis routes and methods II

Procedure details

Next, this methoxy methylene Meldrum's acid (25 g, 0.13 mol) was dissolved in chloroform (200 ml), followed by adding 2N-HCl (50 ml), agitating the mixture at room temperature, allowing it to still standing, separating the chloroform layer, saturating the aqueous layer with sodium chloride, extracting the solution with chloroform, combining the extract solution with the previously obtained chloroform solution, drying over anhydrous magnesium sulfate, filtering off the drying agent, and distilling off chloroform under reduced pressure to obtain raw formyl Meldrum's acid as residue, adding ether thereto, filtering off, further washing with ether, vaporizing the remaining ether and recrystallizing the resulting crystals from a mixed solvent of dichloromethanehexane to obtain formyl Meldrum's acid in the form of colorless crystals (20.5 g, yield 89%) having a m.p. of 95°-96° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OD Engl - 2017 - research-collection.ethz.ch
This thesis describes highly stereoselective addition reactions of monothiomalonates (MTMs) that proceed under mild organocatalytic conditions and afford versatile building blocks with …
Number of citations: 0 www.research-collection.ethz.ch

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